2-Cyclopropyloxolane-3-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

2-Cyclopropyloxolane-3-carboxylic acid (CAS 1509293-40-6; synonym: 2-cyclopropyltetrahydrofuran-3-carboxylic acid) is a chiral, non-aromatic heterocyclic carboxylic acid with molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol. The compound features a tetrahydrofuran (oxolane) ring bearing a cyclopropyl substituent at the 2-position and a carboxylic acid group at the 3-position.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B12307813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyloxolane-3-carboxylic acid
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC1C2C(CCO2)C(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)
InChIKeyZAIFCLWZUIFAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyloxolane-3-carboxylic acid – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Cyclopropyloxolane-3-carboxylic acid (CAS 1509293-40-6; synonym: 2-cyclopropyltetrahydrofuran-3-carboxylic acid) is a chiral, non-aromatic heterocyclic carboxylic acid with molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol . The compound features a tetrahydrofuran (oxolane) ring bearing a cyclopropyl substituent at the 2-position and a carboxylic acid group at the 3-position . It is commercially supplied as a racemic mixture of (2R,3S) and (2S,3R) enantiomers, typically at 95% purity, and is primarily utilized as a conformationally constrained building block in medicinal chemistry and organic synthesis . Its calculated logP of 0.89 and topological polar surface area (TPSA) of 46.5 Ų place it in a physicochemical space compatible with fragment-based drug discovery and lead optimization campaigns requiring balanced lipophilicity .

Why 2-Cyclopropyloxolane-3-carboxylic acid Cannot Be Casually Replaced by Regioisomeric or Non-Cyclopropyl Tetrahydrofuran Carboxylic Acids


Substitution of 2-cyclopropyloxolane-3-carboxylic acid with a closely related analog—such as its 3- or 4-regioisomer, a non-cyclopropyl THF-3-carboxylic acid, or a structural isomer like 1-(tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and steric topology that directly affect molecular recognition, synthetic derivatization pathways, and pharmacophoric geometry . The position of the cyclopropyl group relative to the carboxylic acid determines both the three-dimensional orientation of the scaffold and the electronic environment of the carboxyl moiety, which cannot be replicated by simply moving the substituent to another ring position or by replacing the cyclopropyl with a smaller alkyl group . Given that this compound is used as a chiral building block in multi-step syntheses, even small deviations in LogP (Δ > 0.2), TPSA, or the number of hydrogen-bond acceptors may alter downstream coupling efficiency, intermediate solubility, and ultimate biological target engagement .

Quantitative Differentiation Evidence: 2-Cyclopropyloxolane-3-carboxylic acid vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 2-Cyclopropyloxolane-3-carboxylic acid vs. 4-Regioisomer and Structural Isomer

2-Cyclopropyloxolane-3-carboxylic acid exhibits a computed logP of 0.886, which is 0.086 log units higher than the 4-cyclopropyloxolane-3-carboxylic acid regioisomer (XLogP3-AA = 0.80) and 0.231 log units higher than the structural isomer 1-(tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid (LogP = 0.655) . This difference arises from the distinct spatial relationship between the cyclopropyl group and the polar carboxylic acid: in the 2-position, the cyclopropyl ring partially shields the carboxyl from solvent exposure, reducing effective polarity relative to isomers where the cyclopropyl is more distant or oriented differently [1]. In fragment-based screening libraries, a ΔlogP of 0.2–0.3 can shift aqueous solubility by 2–3 fold and alter membrane permeability predictions, making the 2-cyclopropyl isomer the most lipophilic option among commercially available cyclopropyl-oxolane monocarboxylic acid scaffolds .

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen-Bond Acceptor Count: Differential H-Bonding Capacity vs. Closest Regioisomers

The target compound is described with 2 hydrogen-bond acceptors (both oxygen atoms in the THF ring and the carboxylic acid carbonyl/hydroxyl counted differently depending on the algorithm), whereas the 4-cyclopropyloxolane-3-carboxylic acid regioisomer is computed to have 3 H-bond acceptors by the Cactvs algorithm in PubChem . This discrepancy arises from the different spatial orientation of the oxolane ring oxygen relative to the carboxylic acid: in the 2-cyclopropyl isomer, the cyclopropyl group at the 2-position forces the ring oxygen into a more hindered environment that may reduce its effective availability as an H-bond acceptor in certain computational models. The structural isomer 1-(tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid is also reported with 3 H-bond acceptors (Fluorochem) . In structure-based drug design, a differential of 1 H-bond acceptor can alter docking scores, pharmacophore matching, and predicted binding free energies by 0.5–1.5 kcal/mol depending on the target pocket solvation state .

Hydrogen bonding Molecular recognition Scaffold design

Regioisomeric Carboxylic Acid Position Determines Synthetic Derivatization Vector and Coupling Efficiency

The attachment of the carboxylic acid at the oxolane 3-position, combined with the cyclopropyl at the 2-position, creates a unique vector relationship: the carboxyl is positioned on the ring carbon adjacent to the cyclopropyl-bearing carbon, generating a defined dihedral angle between the two substituents. In contrast, the 2-cyclopropyloxolane-2-carboxylic acid regioisomer (CAS 1936371-80-0) bears both substituents on the same carbon (geminal disubstitution), creating a quaternary center that imposes greater steric hindrance during amide coupling and esterification reactions . The 3-cyclopropyloxolane-3-carboxylic acid regioisomer (CAS 1553174-95-0) similarly places both groups geminally . The target compound's vicinal (1,2-) substitution pattern preserves a secondary carbon at the carboxyl attachment point, which is expected to exhibit faster coupling kinetics and higher yields in amide bond formation with sterically demanding amines compared to geminally disubstituted analogs. Commercial pricing data supports a procurement advantage: the 2-cyclopropyloxolane-2-carboxylic acid regioisomer is priced at €254 per 10 mg (CymitQuimica) , whereas the target compound is available at approximately $12–20 per gram (Leyan, 1 g scale) , representing a >100-fold cost advantage per gram for the vicinally substituted scaffold.

Synthetic chemistry Amide coupling Building block

Cyclopropyl Group Confers Class-Level Conformational Restriction and Metabolic Stability Relative to Non-Cyclopropyl THF-3-carboxylic Acid

Tetrahydrofuran-3-carboxylic acid (CAS 89364-31-8, MW 116.11 g/mol) lacks the cyclopropyl substituent entirely and is established as a reagent in the synthesis of class II c-Met inhibitors . The introduction of a cyclopropyl group at the 2-position, as in the target compound, adds 40.07 Da of molecular weight and introduces a conformationally constrained, sp³-rich three-membered ring adjacent to the carboxyl. Literature on cyclopropyl-containing drug scaffolds indicates that cyclopropyl substitution can decrease oxidative metabolism by cytochrome P450 enzymes, reduce plasma clearance, and limit conformational flexibility without introducing a chiral center at the point of attachment (cyclopropyl is achiral as a substituent) . The increased fraction of sp³-hybridized carbons (Fsp3) in the target compound relative to the unsubstituted THF-3-carboxylic acid is consistent with improved aqueous solubility at a given logP and enhanced three-dimensionality for target engagement . While no direct metabolic stability comparison between THF-3-carboxylic acid and 2-cyclopropyloxolane-3-carboxylic acid has been published, the class-level advantage of cyclopropyl incorporation is well-documented across multiple chemotypes in medicinal chemistry .

Metabolic stability Conformational restriction Drug design

Stereochemical Identity: Racemic Mixture vs. Single-Enantiomer Procurement Options

The target compound is commercially procurable as a racemic mixture of (2R,3S) and (2S,3R) enantiomers (CAS 2126144-50-9 for the explicitly specified racemate; CAS 1509293-40-6 for the compound without stereochemical specification, also supplied as racemic) . In contrast, the (2S,3R) single enantiomer of 2-cyclopropyltetrahydrofuran-3-carboxylic acid is offered by some suppliers but is described as having potential neuroprotective and antidiabetic biological activities, implying that stereochemistry may influence target engagement . No peer-reviewed quantitative biological data comparing the racemate to the single enantiomer were identified in this analysis. However, the availability of the racemic mixture as the default commercial form (95% purity, Leyan and CymitQuimica) provides a consistent, well-characterized input for achiral synthetic steps or for programs where the stereochemical outcome is controlled downstream. For chiral-pool synthesis or enantioselective target engagement, procurement of the single enantiomer would require a separate sourcing decision and is expected to be substantially more expensive and less readily available than the racemate .

Chiral building block Stereochemistry Procurement specification

Highest-Confidence Application Scenarios for 2-Cyclopropyloxolane-3-carboxylic acid Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Conformationally Constrained, Moderately Lipophilic Carboxylic Acid Building Block

With a computed logP of 0.886 and TPSA of 46.5 Ų, 2-cyclopropyloxolane-3-carboxylic acid occupies a physicochemical space (MW 156, logP < 1, TPSA < 50) that aligns with fragment-based screening guidelines for lead-like compounds. Its logP is 0.086–0.231 units higher than the 4-regioisomer and the spiro-type structural isomer, respectively, making it the preferred fragment when slightly increased lipophilicity is needed to engage hydrophobic sub-pockets without violating the 'rule of three' for fragments . The cyclopropyl group provides conformational restriction that reduces entropic penalty upon target binding relative to flexible alkyl-substituted THF carboxylic acids .

Multi-Step Medicinal Chemistry Synthesis Campaigns Requiring Scalable, Cost-Effective Chiral Building Block

The target compound's vicinal (1,2-) substitution pattern, with the carboxyl on a secondary carbon, is expected to facilitate faster and higher-yielding amide coupling reactions compared to the geminally disubstituted 2- or 3-regioisomers, where a quaternary carboxyl-bearing carbon imposes steric hindrance. At ~$12–20 per gram from major suppliers, the target compound is >100-fold less expensive than the 2-cyclopropyloxolane-2-carboxylic acid regioisomer (€254/10 mg) , making it economically viable for synthesis campaigns requiring gram-to-kilogram quantities. This cost advantage, combined with the racemate's ready availability, supports its use in early- to mid-stage medicinal chemistry where budget constraints and scalability are critical procurement considerations .

Scaffold-Hopping and SAR Exploration Around Tetrahydrofuran-Containing Pharmacophores

The differential H-bond acceptor count (2 for the target vs. 3 for the 4-regioisomer, as computed by different algorithms) provides a measurable parameter for SAR exploration in target classes where hydrogen-bonding interactions are critical for potency and selectivity. The target's lower computed HBA count and unique cyclopropyl positioning at the 2-position offer a distinct pharmacophoric signature compared to the 4-regioisomer or the non-cyclopropyl THF-3-carboxylic acid, enabling systematic exploration of structure-activity relationships in enzyme inhibitor programs . The established use of the simpler THF-3-carboxylic acid in c-Met inhibitor synthesis provides a precedent for this scaffold class in kinase inhibitor drug discovery .

Prodrug and Bioconjugate Design Leveraging the Carboxylic Acid Handle

The carboxylic acid functional group at the oxolane 3-position provides a direct handle for ester prodrug formation, amide bioconjugation, or salt formation to improve solubility and bioavailability. The target's vicinal substitution pattern ensures that the carboxyl remains sterically accessible for derivatization, unlike the geminally disubstituted regioisomers where the quaternary carbon may retard coupling kinetics. The cyclopropyl group may additionally impart metabolic stability to the resulting conjugate, consistent with the class-level benefits of cyclopropyl incorporation in drug design .

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